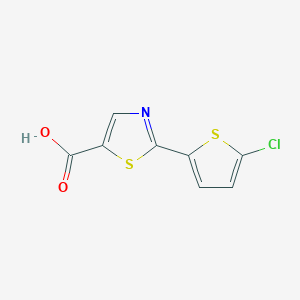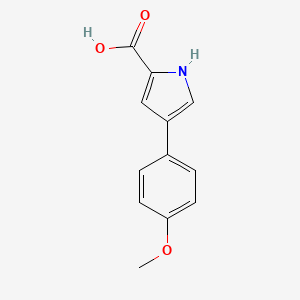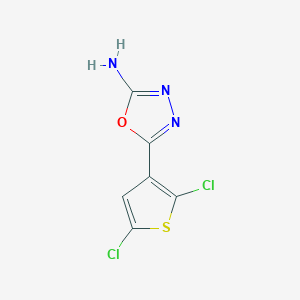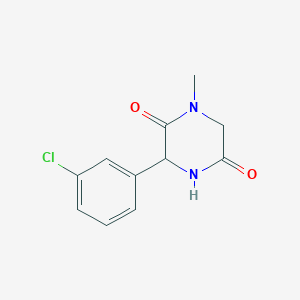
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Chlorothiophenes are aromatic organic compounds that consist of a five-membered ring containing one sulfur atom, one chlorine atom, and three carbon atoms. Thiazoles are also aromatic, containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of these functional groups can give the compound certain chemical properties, such as reactivity or acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of electronegative atoms like chlorine, sulfur, nitrogen, and oxygen could result in regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
Chlorothiophenes, thiazoles, and carboxylic acids can participate in a variety of chemical reactions. For instance, chlorothiophenes can undergo nucleophilic aromatic substitution reactions, while carboxylic acids can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid could result in the compound being acidic. The compound might also exhibit strong absorption in the UV-Vis region due to its conjugated system .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
The chemical compound 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid and its derivatives have been the focus of various synthetic studies. For instance, the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines was achieved through transformations of derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, highlighting a method to obtain heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021). Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrated a process involving the cyclization of thioamide with 2-chloroacetoacetate, yielding a novel compound with potential for further biological evaluation (Tang Li-jua, 2015).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory potential of thiazole derivatives has been explored in various studies. For example, new 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives exhibited promising antibacterial properties, indicating their potential as therapeutic agents (Zina K. Al Dulaimy et al., 2017). Additionally, some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were synthesized and showed significant anti-inflammatory activity, further underscoring the therapeutic relevance of thiazole-containing compounds (A. Deep et al., 2010).
Corrosion Inhibition and Photovoltaic Applications
Beyond biomedical applications, thiazole derivatives have also been investigated for their utility in materials science. A study on thiazole-based pyridine derivatives revealed their effectiveness as corrosion inhibitors for mild steel, showcasing an application in materials protection (Turuvekere K. Chaitra et al., 2016). In the realm of renewable energy, novel coumarin sensitizers incorporating a 2-(thiophen-2-yl)thiazole π-bridge were synthesized for use in dye-sensitized solar cells, indicating a potential role in improving the light-harvesting capabilities of solar energy devices (Liang Han et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWISMXPOCOVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)


![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)



![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)

